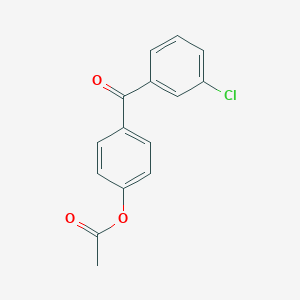

4-Acetoxy-3'-chlorobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(3-chlorobenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c1-10(17)19-14-7-5-11(6-8-14)15(18)12-3-2-4-13(16)9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXCBSCWGCKOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641696 | |

| Record name | 4-(3-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185606-02-4 | |

| Record name | 4-(3-Chlorobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 4-Acetoxy-3'-chlorobenzophenone. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional techniques, a complete and detailed structural map can be constructed. For clarity in the assignments, the following numbering scheme is used:

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. The expected signals for this compound are a combination of sharp singlets and complex multiplets in the aromatic region, reflecting the distinct electronic environments of the two phenyl rings.

The most upfield signal is a sharp singlet attributed to the methyl protons (H-11) of the acetoxy group, which is anticipated to appear around δ 2.3 ppm. This signal's integration value of 3H confirms the presence of the acetyl moiety.

The aromatic region (δ 7.0-8.0 ppm) displays signals for the eight protons on the two benzene (B151609) rings.

Ring A (Acetoxy-substituted): The para-substitution pattern gives rise to a characteristic AA'BB' system. The protons ortho to the electron-donating acetoxy group (H-2 and H-6) are expected to be more shielded and appear as a doublet around δ 7.2-7.3 ppm. The protons ortho to the electron-withdrawing carbonyl group (H-3 and H-5) are deshielded and should appear as a doublet further downfield, around δ 7.8-7.9 ppm.

Ring B (Chloro-substituted): The meta-substitution of the chlorine atom and the carbonyl bridge leads to a more complex splitting pattern for the four protons. The H-2' proton, situated between two electron-withdrawing groups, is expected to be the most deshielded proton on this ring, likely appearing as a triplet or a narrow multiplet around δ 7.8 ppm. The H-6' proton would likely appear as a doublet of triplets. The H-4' and H-5' protons would resonate in the range of δ 7.4-7.6 ppm, with their signals overlapping and showing complex splitting patterns (triplet or doublet of doublets).

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound This table presents predicted data based on established substituent effects and analysis of similar compounds.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-11 | ~2.3 | Singlet (s) |

| H-2, H-6 | ~7.25 | Doublet (d) |

| H-4', H-5' | ~7.4-7.6 | Multiplet (m) |

| H-2', H-6' | ~7.7-7.8 | Multiplet (m) |

| H-3, H-5 | ~7.85 | Doublet (d) |

The ¹³C NMR spectrum reveals all the unique carbon atoms in the molecule, providing critical information about the carbon skeleton, including the diagnostic carbonyl carbons. Due to the lack of symmetry, 15 distinct signals are expected for this compound.

Two signals are anticipated in the carbonyl region. The ketone carbonyl carbon (C-7) is expected to resonate at approximately δ 195 ppm, a typical value for benzophenones. rsc.orgchegg.com The ester carbonyl carbon (C-10) of the acetoxy group will appear further upfield, around δ 169 ppm.

The aromatic region will contain 12 signals for the carbons of the two phenyl rings. The chemical shifts are influenced by the attached substituents (acetoxy, chloro, and benzoyl groups). The carbon attached to the chlorine atom (C-3') is expected around δ 135 ppm. The carbons bearing the acetoxy group (C-4) and the carbonyl bridge (C-1 and C-1') will appear as deshielded quaternary signals. The methyl carbon (C-11) of the acetoxy group is expected to be the most shielded carbon, appearing around δ 21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound This table presents predicted data based on established substituent effects and analysis of similar compounds like 4-chlorobenzophenone (B192759) and 3-chlorobenzophenone. rsc.orgchemicalbook.comchemicalbook.com

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-7 (Ketone C=O) | ~195 |

| C-10 (Ester C=O) | ~169 |

| C-1, C-4, C-1', C-3' (Quaternary) | ~130-155 |

| Aromatic CH Carbons | ~120-135 |

| C-11 (Methyl) | ~21 |

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would clearly show the correlations between adjacent protons on each aromatic ring, for instance, between H-2/H-6 and H-3/H-5 in Ring A, and among H-4', H-5', and H-6' in Ring B.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each protonated aromatic carbon by correlating its signal in the ¹³C spectrum with the signal of the directly attached proton in the ¹H spectrum (e.g., C-2 with H-2).

A correlation from the acetoxy methyl protons (H-11) to the ester carbonyl carbon (C-10) and the aromatic carbon C-4, confirming the position of the acetoxy group.

Correlations from the Ring A protons (H-3/H-5) to the ketone carbonyl carbon (C-7).

Correlations from the Ring B protons (H-2'/H-6') to the ketone carbonyl carbon (C-7). These three-bond correlations are crucial as they definitively link both phenyl rings to the central carbonyl group, confirming the benzophenone (B1666685) backbone.

The two phenyl rings in benzophenone derivatives are not coplanar with the central carbonyl group due to steric hindrance. They adopt a propeller-like conformation where each ring is twisted out of the plane. The dihedral angles of this twist are influenced by the nature and position of the substituents.

This non-planar conformation has direct consequences on the NMR spectrum. The chemical shifts of the ortho-protons (H-3, H-5, H-2', H-6') are particularly sensitive to the degree of twist. Changes in conformation can be studied by analyzing variations in chemical shifts under different conditions or by comparing them with structurally similar compounds where the conformation has been determined by X-ray crystallography. While dynamic NMR studies are often used for hindered systems, the rotational barrier in unsubstituted benzophenone is low. However, the specific substitution pattern in this compound influences the preferred ground-state conformation and can affect the magnetic environment of the aromatic protons.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of functional groups and provides a characteristic fingerprint of the compound.

The FT-IR spectrum of this compound is expected to show strong, characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent features would be the carbonyl (C=O) stretching vibrations.

Ester C=O Stretch: A strong, sharp band is expected at a higher frequency, typically around 1765-1770 cm⁻¹ , which is characteristic of a phenyl acetate (B1210297).

Ketone C=O Stretch: A second strong band is expected at a lower frequency, around 1660-1670 cm⁻¹ . This frequency is typical for a diaryl ketone where the carbonyl is conjugated with both aromatic rings.

Other significant vibrational modes include:

C-O Stretching: Strong bands corresponding to the C-O stretches of the ester group are expected in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, confirming the presence of the aromatic rings.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear in the 690-900 cm⁻¹ region and are indicative of the substitution patterns on the benzene rings.

C-Cl Stretching: A moderate to strong band corresponding to the C-Cl stretch is expected in the 700-800 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands and Vibrational Assignments for this compound This table presents predicted data based on characteristic group frequencies and analysis of similar compounds. researchgate.netchemicalbook.com

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1765 | Strong | Ester C=O Stretch |

| ~1665 | Strong | Ketone C=O Stretch |

| ~1600, ~1500, ~1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1220 | Strong | Asymmetric C-O-C Stretch (Ester) |

| ~1050 | Medium | Symmetric C-O-C Stretch (Ester) |

| ~750 | Strong | C-Cl Stretch / C-H Out-of-plane Bending |

Raman Spectroscopy for Complementary Vibrational Analysis of Di-Substituted Benzophenones

Raman spectroscopy serves as a vital analytical tool, offering complementary information to infrared (IR) spectroscopy for the vibrational analysis of molecules like this compound. nih.gov While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of light, providing insights into the change in polarizability of a molecule during vibration. nih.gov For di-substituted benzophenones, Raman spectra are particularly useful for identifying vibrations of the core benzophenone structure and the functional groups attached to the phenyl rings. researchgate.netacs.orgnih.gov

The Raman spectrum of benzophenone itself is well-characterized, with a strong band for the C=O stretching vibration typically observed around 1650-1659 cm⁻¹. researchgate.netacs.orgnih.gov In this compound, this carbonyl stretch is a key feature. The presence of substituents alters the electronic environment and, consequently, the vibrational frequencies. The electron-withdrawing chloro group and the acetoxy group influence the C=O bond strength and the vibrations of the phenyl rings.

Key expected vibrational modes in the Raman spectrum of this compound include:

C=O Stretch: A strong, characteristic band. For 4-chlorobenzophenone, this appears around 1650 cm⁻¹. jconsortium.com

Phenyl Ring Vibrations: The C-C stretching vibrations within the aromatic rings typically appear in the 1430-1650 cm⁻¹ region. scialert.net

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a band in the lower frequency region of the spectrum.

Acetoxy Group Vibrations: The C=O stretch of the ester group will be present, typically at a higher frequency than the ketone carbonyl, and C-O stretching modes will also be visible.

The analysis of Raman spectra of similar compounds, like dibenzodioxocin, demonstrates that different excitation wavelengths can selectively highlight various features of the molecular structure. nih.gov This technique, therefore, provides a detailed fingerprint of the molecule, confirming the presence and electronic environment of its constituent functional groups.

Correlation of Experimental Vibrational Spectra with Theoretical Predictions

To achieve a comprehensive assignment of vibrational modes, experimental data from IR and Raman spectroscopy are often correlated with theoretical calculations. ysu.am Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic structure of molecules, as well as their vibrational frequencies. scialert.netmdpi.com The B3LYP functional is a commonly employed hybrid functional that often yields results in excellent agreement with experimental observations for organic molecules. acs.orgnih.govnih.gov

For this compound, a DFT calculation (e.g., at the B3LYP/6-311+G** level) would first involve optimizing the molecular geometry to find its lowest energy conformation. ysu.am Following optimization, vibrational frequency calculations can be performed. These theoretical frequencies are often systematically higher than the experimental values due to the assumptions made in the calculation (e.g., harmonic approximation) and the absence of environmental effects (calculations are often for a molecule in the gas phase). ysu.am To correct for this, the calculated frequencies are typically multiplied by a scaling factor (e.g., 0.96 to 0.98), which improves the correlation with experimental data. ysu.am

The potential energy distribution (PED) analysis, derived from the theoretical calculations, allows for the precise assignment of each calculated frequency to specific molecular motions, such as stretching, bending, or torsional modes. ysu.ammdpi.com This detailed assignment helps to interpret complex spectral regions where multiple vibrational modes may overlap. Studies on related molecules like 4-chlorobenzophenone and benzophenone hydrazone have successfully utilized this combined experimental and theoretical approach to assign their vibrational spectra with high confidence. jconsortium.comysu.am

Table 1: Illustrative Correlation of Predicted and Experimental Vibrational Frequencies for Key Modes in a Substituted Benzophenone

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 jconsortium.com |

| C=O Stretch (Ketone) | ~1655 | ~1650 jconsortium.com |

| C=C Stretch (Aromatic) | 1650 - 1430 | 1652 - 1576 scialert.net |

| C-H In-plane Bend | ~1460 | ~1461 jconsortium.com |

| C-H Out-of-plane Bend | ~870 | ~877 jconsortium.com |

Note: This table is illustrative and based on data for similar compounds. Actual values for this compound would require specific experimental measurement and calculation.

Electronic Absorption (UV-Visible) Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. In benzophenones, two primary types of electronic transitions are of interest: the π→π* and the n→π* transitions. scialert.netmdpi.com

π→π Transition:* This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. In benzophenone, this results in a strong absorption band at a shorter wavelength (e.g., around 250 nm). mdpi.comresearchgate.net

n→π Transition:* This transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital. masterorganicchemistry.com This is a lower energy, "forbidden" transition, resulting in a weaker absorption band at a longer wavelength (e.g., around 340 nm). mdpi.commasterorganicchemistry.com

The polarity of the solvent can significantly influence these transitions. mdpi.comyoutube.com

Red Shift (Bathochromic Shift): The π→π* transition typically undergoes a red shift (moves to a longer wavelength) in polar solvents. This is because the excited state is more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. scialert.netyoutube.com

Blue Shift (Hypsochromic Shift): The n→π* transition characteristically undergoes a blue shift (moves to a shorter wavelength) in polar, protic solvents like ethanol (B145695) or water. scialert.netmdpi.com This is because the non-bonding electrons on the carbonyl oxygen can form hydrogen bonds with the solvent, which stabilizes the ground state more than the excited state, thereby increasing the energy gap for the transition. researchgate.netbris.ac.uk

The disappearance of the n→π* transition in acidic media is a definitive criterion for its identification. researchgate.net Therefore, recording the UV-Vis spectrum of this compound in a series of solvents with varying polarities (e.g., cyclohexane, chloroform, ethanol) would allow for the clear identification of both the n→π* and π→π* bands. mdpi.comyoutube.commerckmillipore.com

Table 2: Expected Solvent Effects on UV-Vis Absorption Maxima (λmax) for Benzophenones

| Solvent | Polarity | Effect on π→π* Transition | Effect on n→π* Transition |

| n-Hexane | Non-polar | Reference λmax | Reference λmax |

| Chloroform | Polar aprotic | Red Shift | Slight Blue Shift |

| Ethanol | Polar protic | Red Shift | Significant Blue Shift scialert.net |

Substituents on the phenyl rings of benzophenone can significantly alter the position (λmax) and intensity (molar absorptivity) of the absorption bands. mdpi.com This is due to their electronic effects—inductive and resonance (mesomeric) effects—which modify the energy levels of the molecular orbitals involved in the transitions. scialert.net

In this compound, we have two key substituents:

Acetoxy Group (-OCOCH₃): Located on the 4-position, the acetoxy group is more complex. The carbonyl within the ester is electron-withdrawing, but the oxygen atom attached to the ring is a π-electron donor through resonance. This donation extends the conjugation of the system.

Research on substituted benzophenones has shown that the introduction of both electron-donating and electron-withdrawing substituents can cause a bathochromic (red) shift of the λmax. nih.gov This extension of the conjugated π-system generally lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), resulting in absorption at longer wavelengths. The presence of the acetoxy and chloro groups in this compound is expected to shift the π→π* absorption band to a longer wavelength compared to unsubstituted benzophenone. nih.govacs.org

The benzophenone framework itself facilitates electronic delocalization, where the π-systems of the phenyl rings and the carbonyl group overlap to form a single molecular orbital. scialert.net This delocalization leads to a transfer of electron deficiency from the carbonyl carbon to the ortho and para positions of the phenyl rings. mdpi.com

When the phenyl rings are substituted with electron-donating groups (EDG) and electron-withdrawing groups (EWG), the potential for an Intramolecular Charge-Transfer (ICT) state arises. rsc.org In an ICT state, upon photoexcitation, there is a significant shift of electron density from the donor-substituted part of the molecule to the acceptor-substituted part. nih.gov

In this compound, the phenyl ring bearing the 4-acetoxy group can act as the electron-donor moiety (due to the resonance effect of the ether-like oxygen), while the 3'-chlorophenylcarbonyl portion acts as the electron-acceptor moiety. This "push-pull" arrangement can impart significant ICT character to the lowest energy electronic transition. The formation of such an ICT state is often evidenced by a strong solvent polarity dependence of the fluorescence emission spectrum (solvatochromism), which would be a logical extension of this research. rsc.orgnih.gov The existence of a ground-state charge-transfer complex between different molecular components has also been observed in other systems. nih.gov

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule and its fragments, providing crucial information for structural elucidation. nih.gov In electron ionization (EI) mass spectrometry, the molecule is ionized to form a radical cation (M⁺•), which then undergoes a series of fragmentation reactions to produce smaller, characteristic ions. nih.gov

For benzophenones, the fragmentation is dominated by cleavage at the bonds adjacent to the carbonyl group. A detailed theoretical study on the benzophenone radical cation confirmed that the primary fragmentation pathway leads to the formation of the benzoyl cation (C₆H₅CO⁺, m/z 105) and a phenyl radical (C₆H₅•), or vice versa. nih.gov The benzoyl cation is particularly stable due to resonance.

For this compound (Molecular Formula: C₁₅H₁₁ClO₃, Molecular Weight: 274.70 g/mol ), the expected fragmentation pathways would involve:

Formation of the Molecular Ion: The initial ionization would produce the molecular ion [C₁₅H₁₁ClO₃]⁺• at m/z 274.

α-Cleavage: Cleavage of the C-C bonds on either side of the carbonyl group is the most likely fragmentation route. youtube.com

Pathway A: Loss of the 3-chlorophenyl radical (•C₆H₄Cl) would yield the 4-acetoxybenzoyl cation at m/z 163.

Pathway B: Loss of the 4-acetoxyphenyl radical (•C₆H₄OCOCH₃) would yield the 3-chlorobenzoyl cation at m/z 139/141 (due to ³⁵Cl and ³⁷Cl isotopes).

Secondary Fragmentation: These primary fragment ions can undergo further fragmentation.

The 4-acetoxybenzoyl cation (m/z 163) can lose a molecule of ketene (B1206846) (CH₂=C=O) to form a hydroxyphenylcarbonyl ion at m/z 121. researchgate.net

The benzoyl cations (m/z 139/141 and the fragment at m/z 121) can lose a molecule of carbon monoxide (CO) to form the corresponding phenyl or substituted phenyl cations at m/z 111/113 and m/z 93, respectively. researchgate.net

Table 3: Proposed High-Resolution Mass Spectrometry Fragmentation of this compound

| m/z (Nominal) | Proposed Ion Structure | Formula | Fragmentation Pathway |

| 274/276 | [C₁₅H₁₁ClO₃]⁺• | C₁₅H₁₁³⁵ClO₃ / C₁₅H₁₁³⁷ClO₃ | Molecular Ion (M⁺•) |

| 163 | [C₉H₇O₃]⁺ | C₉H₇O₃ | M⁺• - •C₆H₄Cl |

| 139/141 | [C₇H₄ClO]⁺ | C₇H₄³⁵ClO / C₇H₄³⁷ClO | M⁺• - •C₇H₇O₂ |

| 121 | [C₇H₅O₂]⁺ | C₇H₅O₂ | [C₉H₇O₃]⁺ - C₂H₂O |

| 111/113 | [C₆H₄Cl]⁺ | C₆H₄³⁵Cl / C₆H₄³⁷Cl | [C₇H₄ClO]⁺ - CO |

This analysis of fragmentation patterns provides a structural fingerprint that can confirm the identity of the compound and offer insights into the relative stabilities of its constituent parts. nih.gov

Photochemistry and Photophysical Properties of 4 Acetoxy 3 Chlorobenzophenone

Excited State Dynamics and Energy Relaxation Pathwaysrsc.orgmedicaljournals.se

Upon absorption of light, 4-Acetoxy-3'-chlorobenzophenone is promoted to an excited singlet state (S₁). The subsequent relaxation of this excited molecule can proceed through several pathways. A predominant process for benzophenones is the rapid and efficient intersystem crossing (ISC) to the triplet manifold (T₁). rsc.org This transition is a key feature of benzophenone (B1666685) photochemistry.

The energy relaxation pathways are also influenced by the solvent environment. In non-polar solvents, the lowest excited singlet state is typically of n,π* character, which generally leads to efficient intersystem crossing. In polar solvents, the π,π* state can be stabilized, potentially altering the photophysical behavior.

Furthermore, higher triplet excited states (Tn) can be populated, which then undergo internal conversion to the lowest triplet state (T₁). The lifetimes of these higher triplet states for substituted benzophenones are typically in the range of 110–450 picoseconds, with the rate of internal conversion being influenced by the energy gap between the involved triplet states. nih.govrsc.org

Intersystem Crossing Efficiency and Triplet State Formation in Substituted Benzophenonesmedicaljournals.se

Benzophenone and its derivatives are well-known for their high intersystem crossing quantum yields, often approaching unity. This high efficiency is attributed to the small energy gap between the first excited singlet (S₁) and triplet (T₁) states and the significant spin-orbit coupling between these states. The presence of a heavy atom like chlorine in this compound is expected to further enhance the rate of intersystem crossing due to the heavy-atom effect, which increases spin-orbit coupling.

The nature and position of substituents on the benzophenone rings play a crucial role in modulating the energies of the n,π* and π,π* triplet states. Electron-donating groups tend to increase the energy of the ³n,π* state, while electron-withdrawing groups tend to lower it. acs.org In this compound, the acetoxy group acts as a mild electron-donating group through resonance, while the chloro group is electron-withdrawing. The relative energies of the ³n,π* and ³π,π* states will therefore be a result of the combined electronic effects of these substituents. For many substituted benzophenones, the lowest triplet state retains significant n,π* character, which is crucial for their photoreactivity.

Photoreactivity Studies: Radical Generation and Subsequent Reaction Mechanismsrsc.org

The photochemistry of benzophenones is largely dictated by the reactivity of their triplet state. The ³n,π* state of benzophenone has a radical-like character on the carbonyl oxygen atom, making it a potent hydrogen abstractor. In the case of this compound, upon formation of the triplet state, it can abstract a hydrogen atom from a suitable donor molecule (e.g., a solvent or an added substrate) to generate a ketyl radical. medicaljournals.se

The general mechanism for such a photoreaction is as follows:

Excitation and Intersystem Crossing: BP + hν → ¹BP* → ³BP*

Hydrogen Abstraction: ³BP* + R-H → BPH• + R•

Where BP represents this compound, ¹BP* and ³BP* are its excited singlet and triplet states, respectively, R-H is a hydrogen donor, BPH• is the ketyl radical, and R• is a radical derived from the hydrogen donor.

The subsequent fate of the generated radicals can involve dimerization, disproportionation, or reaction with other molecules present in the system. The efficiency of this process is dependent on the reactivity of the triplet state and the availability of abstractable hydrogen atoms.

Influence of Acetoxy and Chloro Substituents on Photophysical Parameters and Quantum Yields

The acetoxy and chloro substituents have a significant impact on the photophysical parameters of the benzophenone chromophore.

Chloro Substituent: The electron-withdrawing nature of the chloro group can lower the energy of the π,π* transition. As mentioned earlier, the heavy chlorine atom is also expected to increase the rate of intersystem crossing.

Acetoxy Substituent: The acetoxy group, being a mild electron-donating group, can influence the energy levels of both the singlet and triplet states. Its presence can also affect the lifetime of the excited states.

The combined effect of these two substituents on the quantum yields of fluorescence, phosphorescence, and photoreaction is complex. The quantum yield of triplet formation is expected to be high, characteristic of benzophenones. However, the quantum yield of any subsequent photoreaction will depend on the specific reaction conditions and the reactivity of the triplet state of this compound.

| Substituted Benzophenone | Triplet Lifetime (τT) in Benzene (B151609) (μs) |

| Benzophenone | 5 |

| 4-Methylbenzophenone | 6.5 |

| 4-Methoxybenzophenone | 0.033 |

| 4-Chlorobenzophenone (B192759) | 0.03 |

| 4,4'-Dichlorobenzophenone | 0.03 |

This table is for illustrative purposes and shows the effect of different substituents on the triplet lifetime of benzophenone. The values are approximate and can vary with experimental conditions.

Transient Absorption Spectroscopy for Intermediate Detection and Lifetimesnih.gov

Transient absorption spectroscopy is a powerful technique for studying the short-lived intermediates generated during photochemical reactions. youtube.com In the study of this compound, this technique would be invaluable for detecting and characterizing its triplet state and the subsequently formed ketyl radical.

Upon laser flash photolysis, the transient absorption spectrum of the triplet state of a substituted benzophenone typically shows a strong absorption maximum in the visible region (around 530 nm for benzophenone itself). The decay of this transient absorption signal provides the lifetime of the triplet state. In the presence of a hydrogen donor, the decay of the triplet absorption would be accompanied by the growth of new absorption bands corresponding to the ketyl radical. The spectral characteristics and decay kinetics of these transient species provide detailed insights into the reaction mechanism.

For instance, a typical transient absorption experiment would involve:

Exciting a solution of this compound with a short laser pulse.

Probing the changes in absorption at different wavelengths as a function of time after the laser pulse.

Analyzing the resulting transient spectra and kinetic data to identify the intermediates and determine their lifetimes and reaction rate constants.

This technique would allow for the direct observation of the triplet-triplet absorption and the absorption of the ketyl radical, thus confirming the proposed photoreaction mechanism and quantifying the dynamics of the process.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are powerful tools for investigating the properties of molecules at the atomic and electronic levels. cmst.eu Methods like Density Functional Theory (DFT) and ab initio calculations are commonly employed to elucidate molecular characteristics. epstem.net For substituted benzophenones, these calculations help in understanding their electronic structure, predicting spectroscopic data, and analyzing reactivity. researchgate.net

Electronic Structure Elucidation and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. youtube.com These MOs are characterized by their energy levels, and the distribution of electrons within them determines the molecule's properties.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO, acting as an electron donor, and the LUMO, as an electron acceptor, are crucial in determining the chemical reactivity and electronic transitions of a molecule. nih.gov The energy gap between the HOMO and LUMO provides information about the molecule's stability and the energy required for electronic excitation. nih.gov

In substituted benzophenones, the phenyl rings and the carbonyl group are key components of the conjugated system. researchgate.net The presence of an acetoxy group (electron-donating through resonance) and a chloro group (electron-withdrawing and deactivating) influences the electron density distribution across the molecule and the energies of the frontier molecular orbitals. While specific HOMO-LUMO gap values for 4-acetoxy-3'-chlorobenzophenone are not readily found, studies on similar molecules like 2-acetoxybenzoic acid have successfully used DFT to calculate these parameters. nih.gov

A typical molecular orbital analysis involves visualizing the spatial distribution of the HOMO and LUMO to identify regions of high electron density and susceptibility to electrophilic or nucleophilic attack. researchgate.net For this compound, it is expected that the HOMO would have significant contributions from the acetoxy-substituted phenyl ring, while the LUMO would be more localized on the benzoyl moiety, influenced by the electron-withdrawing chloro group.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation against Experimental Data

Computational methods are frequently used to predict spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are a common method for predicting ¹H and ¹³C NMR chemical shifts. epstem.net The accuracy of these predictions allows for the assignment of experimental spectra and provides confidence in the calculated molecular geometry. For instance, the synthesis and spectral characterization of related compounds like 4-amino-4'-chlorobenzophenone (B1229614) involved the assignment of NMR spectral bands. nih.gov

IR Spectroscopy: Theoretical calculations of vibrational frequencies using methods like DFT can reproduce experimental IR spectra with good accuracy after applying appropriate scaling factors. epstem.net These calculations help in assigning specific vibrational modes to the observed absorption bands. The analysis of the vibrational spectra of related compounds, such as 2-acetoxybenzoic acid, has been successfully performed using DFT. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. researchgate.net The calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, often related to π → π* and n → π* transitions within the benzophenone (B1666685) chromophore.

While experimental spectroscopic data for this compound are not widely published, the synthesis and characterization of similar compounds like 4-amino-4'-chlorobenzophenone have been reported, providing a basis for comparison with theoretical predictions. nih.govresearchgate.net

Analysis of Molecular Electrostatic Potential and Reactivity Descriptors

The molecular electrostatic potential (MESP) surface is a valuable tool for understanding the charge distribution and predicting the reactive sites of a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Negative potential regions (typically colored red) are indicative of electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MESP would likely show a negative potential around the carbonyl oxygen and the oxygen atoms of the acetoxy group, highlighting these as sites for electrophilic interaction. The presence of the electron-withdrawing chlorine atom would influence the potential of the adjacent phenyl ring.

Reactivity descriptors, derived from conceptual DFT, such as electronegativity, chemical hardness, and softness, can be calculated to quantify the global reactivity of the molecule. epstem.net These parameters provide a theoretical basis for understanding the molecule's stability and reactivity patterns.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is crucial for its activity and interactions. Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies.

Torsional Angle Dependence of Conformational Energy

Benzophenone and its derivatives are not planar molecules. The steric hindrance between the two phenyl rings forces them to twist out of the plane of the carbonyl group. The conformation is primarily defined by the two torsional angles describing the rotation of the phenyl rings relative to the carbonyl group.

The potential energy surface (PES) of a molecule describes its energy as a function of its geometry. By calculating the energy for different values of the torsional angles, a conformational energy profile can be constructed. This profile reveals the energy barriers between different conformations and helps to identify the most stable arrangements. For substituted benzophenones, the twist angle of the aryl rings is a key parameter that is influenced by both steric effects of the substituents and crystal packing forces. nih.govresearchgate.net

Identification of Stable Conformers and Their Relative Stabilities

For this compound, several stable conformers can be expected due to the rotation of the phenyl rings and the acetoxy group. Computational methods can be used to locate these energy minima on the potential energy surface and calculate their relative stabilities. The global minimum corresponds to the most stable conformer.

Reaction Pathway Elucidation and Transition State Characterization for Chemical Transformations

The synthesis of this compound often involves a Friedel-Crafts acylation reaction. fiveable.mebeilstein-journals.orgsavemyexams.com Computational studies are instrumental in elucidating the intricate mechanisms of such reactions. The reaction typically proceeds via the formation of an acylium ion electrophile, which then attacks the aromatic ring in an electrophilic aromatic substitution. libretexts.orgchemguide.co.uk

Density Functional Theory (DFT) calculations are a powerful tool to map the potential energy surface of the reaction, identifying the transition states and intermediates. For the synthesis of substituted benzophenones, these calculations can help predict the regioselectivity and understand the influence of substituents on the reaction barrier. The presence of the acetoxy group (an ortho-, para-director) and the chloro group (a deactivating ortho-, para-director) on the two different rings introduces complexity to the reaction pathways.

Table 1: Key Aspects of Friedel-Crafts Acylation Reaction Pathway

| Stage | Description | Computational Insights |

| Electrophile Formation | The reaction of an acyl chloride with a Lewis acid catalyst (e.g., AlCl₃) generates a highly reactive acylium ion. chemguide.co.uk | DFT calculations can model the structure and stability of the acylium ion and the catalyst complex. |

| Electrophilic Attack | The acylium ion attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org | The energy barrier for this step, which corresponds to the transition state, can be calculated to determine the reaction rate. The geometry of the transition state reveals the preferred orientation of the reacting molecules. |

| Proton Elimination | A proton is removed from the arenium ion, restoring the aromaticity of the ring and yielding the final ketone product. chemguide.co.uk | Computational models can elucidate the role of the catalyst in this final deprotonation step. |

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Studies

Non-covalent interactions play a crucial role in the supramolecular chemistry, crystal packing, and biological activity of molecules like this compound. NCI analysis is a computational method used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsions.

In the solid state, the molecular conformation and packing of substituted benzophenones are dictated by a balance of these non-covalent interactions. nih.gov The presence of a chlorine atom allows for the possibility of halogen bonding, a specific type of non-covalent interaction. The carbonyl group and the acetoxy group can act as hydrogen bond acceptors.

Table 2: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bonding | Aromatic C-H | Carbonyl Oxygen (C=O), Ester Oxygen (O-C=O) | Influences crystal packing and molecular conformation. |

| Halogen Bonding | C-Cl | Electron-rich atoms (e.g., Oxygen) | Can direct molecular assembly in the solid state. |

| π-π Stacking | Phenyl rings | Phenyl rings | Contributes to the stabilization of the crystal structure. |

| van der Waals Forces | All atoms | All atoms | General attractive and repulsive forces governing intermolecular distances. |

Computational NCI analysis would typically generate 3D plots indicating the regions and strength of these interactions. Blue and green surfaces in such plots usually denote strong attractive (hydrogen bonding) and weaker attractive (van der Waals) interactions, respectively, while red surfaces indicate steric repulsion. Without experimental crystal structure data, these computational studies would rely on an optimized gas-phase molecular geometry, which may differ from the solid-state conformation.

Chemical Reactivity and Reaction Mechanisms

Investigation of Nucleophilic Substitution Reactions Involving the Acetoxy and Chloro Groups

Nucleophilic substitution reactions on 4-Acetoxy-3'-chlorobenzophenone can occur at two primary sites: the carbon atom of the acetoxy group's carbonyl and the carbon atom of the aromatic ring bonded to the chlorine atom.

The acetoxy group can undergo nucleophilic acyl substitution. The carbonyl carbon is electrophilic and can be attacked by various nucleophiles. For instance, reaction with amines or alcohols would lead to the corresponding amides or esters, respectively, with the departure of the acetate (B1210297) ion as the leaving group. The efficiency of this reaction is influenced by the nucleophilicity of the attacking species and the reaction conditions.

Nucleophilic aromatic substitution (SNAr) of the chloro group is also a possibility, though generally less facile on an unactivated benzene (B151609) ring. libretexts.org The benzophenone (B1666685) moiety, being electron-withdrawing, provides some activation for this reaction. The rate of SNAr is significantly enhanced by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the chloro group is on a separate ring from the electron-donating acetoxy group, and the activating effect of the benzophenone's carbonyl group is transmitted across the molecule. Strong nucleophiles are typically required for this transformation to proceed at a reasonable rate. For a related compound, 2-Acetoxy-4'-chlorobenzophenone, substitution of the chlorine atom by nucleophiles like amines or thiols has been noted to occur under appropriate conditions.

| Reaction Type | Reagent | Solvent | Major Product |

| Nucleophilic Acyl Substitution | Sodium Methoxide (NaOMe) | Polar Aprotic | 4-Hydroxy-3'-chlorobenzophenone (after hydrolysis of the initial methyl ester) |

| Nucleophilic Aromatic Substitution | Potassium Thiolate (KSR) | Polar Aprotic | 4-Acetoxy-3'-(alkylthio)benzophenone |

Table 1: Representative Nucleophilic Substitution Reactions.

Electrophilic Aromatic Substitution Reactions on the Benzophenone Ring Systems

The two benzene rings of this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the differing electronic effects of their substituents. The general mechanism for EAS involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. msu.edu

The acetoxy group (-OAc) on one ring is an activating group and an ortho, para-director. pressbooks.pub This is because the lone pair of electrons on the oxygen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. libretexts.org This increased electron density makes these positions more susceptible to attack by electrophiles.

Conversely, the chloro group (-Cl) on the other ring is a deactivating group but also an ortho, para-director. pressbooks.publibretexts.org While the chlorine atom is electron-withdrawing through its inductive effect, its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions. libretexts.org The deactivating nature of halogens means that reactions on this ring will be slower than on unsubstituted benzene. pressbooks.pub

Therefore, electrophilic substitution is expected to occur preferentially on the ring bearing the activating acetoxy group. The major products would be the result of substitution at the positions ortho to the acetoxy group.

| Substituent | Ring | Electronic Effect | Directing Effect | Predicted Reactivity towards EAS |

| 4-Acetoxy | Ring A | Activating (Resonance) | ortho, para | Faster than benzene |

| 3'-Chloro | Ring B | Deactivating (Inductive) | ortho, para | Slower than benzene |

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution.

Radical Reactions and Associated Mechanisms Initiated by this compound

Benzophenone and its derivatives are well-known for their ability to initiate radical reactions upon exposure to ultraviolet (UV) light. nih.govlibretexts.org This process is central to their application as photoinitiators in polymer chemistry. The initiation of a radical chain reaction typically involves three main stages: initiation, propagation, and termination. libretexts.org

Upon absorption of UV radiation, this compound is promoted from its ground state to an excited singlet state. It then undergoes intersystem crossing to a more stable triplet state, which has significant radical character on the carbonyl oxygen. libretexts.org This excited triplet state can then abstract a hydrogen atom from a suitable donor molecule (e.g., a solvent or an amine co-initiator) to generate a ketyl radical and another radical species. nih.govrsc.org

The general mechanism can be outlined as follows:

Initiation: The benzophenone derivative absorbs a photon (hν) and forms an excited triplet state. This excited molecule then abstracts a hydrogen atom from a donor (R-H) to form a ketyl radical and a new radical (R•). libretexts.org

Propagation: The newly formed radical (R•) can then react with a monomer to initiate a polymer chain or participate in other radical reactions. libretexts.org

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. libretexts.org

The kinetics of the decay of the triplet state and the subsequent recombination of the ketyl radicals have been studied for benzophenone in various media, revealing that these processes can occur both within a "cage" of the surrounding medium and in the bulk material. rsc.org

Hydrolysis Mechanisms of the Acetoxy Group under Acidic and Basic Conditions

The acetoxy group of this compound is susceptible to hydrolysis, which can be catalyzed by either acid or base, to yield 4-hydroxy-3'-chlorobenzophenone and acetic acid. The mechanisms for these two conditions differ significantly.

Base-Catalyzed Hydrolysis: In the presence of a base, such as hydroxide (B78521) ion, the hydrolysis follows a different pathway. The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the acetoxy group, forming a tetrahedral intermediate. This is generally the rate-determining step. The intermediate then collapses, with the departure of the phenoxide ion as the leaving group, to form acetic acid. The phenoxide ion is then protonated by the solvent or upon workup to give the final 4-hydroxy-3'-chlorobenzophenone. This process, also known as saponification, is essentially irreversible because the final phenoxide is deprotonated under basic conditions. The hydrolysis of organophosphorus esters, for instance, shows that base-catalyzed hydrolysis often favors cleavage at the central atom. viu.ca

Kinetics and Thermodynamics of Key Transformations Involving the Benzophenone Moiety

The kinetics and thermodynamics of reactions involving benzophenones have been the subject of considerable study, providing insights into their reactivity.

Thermodynamics: The thermodynamic properties of benzophenone, such as its enthalpy of formation and enthalpy of vaporization, have been determined through various experimental and computational methods. nih.govanl.govresearchgate.net These values are crucial for understanding the energy changes that occur during chemical reactions. For substituted benzophenones, these properties are influenced by the nature and position of the substituents. researchgate.net

Kinetics: The rates of various reactions involving benzophenones have been investigated. For example, the kinetics of the hydrolysis of related compounds have been studied to elucidate reaction mechanisms. rsc.orgnih.govnih.gov The rates of hydrolysis are often dependent on pH, temperature, and buffer concentrations. nih.govnih.gov

In the context of radical reactions, the decay kinetics of the triplet state of benzophenone and the recombination of the resulting ketyl radicals have been measured using techniques like nanosecond laser flash photolysis. rsc.org These studies provide information on the lifetimes of the transient radical species and the activation energies for their reactions. rsc.org

| Thermodynamic Property | Significance |

| Enthalpy of Formation | Overall energy content of the molecule. |

| Enthalpy of Vaporization | Energy required to transition from liquid to gas phase. |

| Kinetic Parameter | Significance |

| Rate Constant (k) | Measure of the speed of a reaction. |

| Activation Energy (Ea) | Minimum energy required for a reaction to occur. |

Table 3: Key Kinetic and Thermodynamic Parameters.

Structure-Reactivity Relationships: Hammett and Taft Analyses for Substituent Effects

The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. youtube.com It relates the logarithm of the rate constant (k) or equilibrium constant (K) of a reaction for a substituted aromatic compound to that of the unsubstituted compound through a substituent constant (σ) and a reaction constant (ρ). youtube.comwalisongo.ac.id

The equation is given by: log(k/k₀) = ρσ or log(K/K₀) = ρσ

Substituent Constant (σ): This value is specific to a particular substituent and its position (meta or para) on the benzene ring. It reflects the electronic effect (both inductive and resonance) of the substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values. viu.ca

Reaction Constant (ρ): This value is characteristic of a particular reaction and is a measure of the sensitivity of that reaction to substituent effects. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups (build-up of negative charge in the transition state), while a negative ρ value signifies that the reaction is favored by electron-donating groups (build-up of positive charge in the transition state). viu.ca

For this compound, a Hammett analysis could be applied to various reactions, such as the hydrolysis of the acetoxy group or electrophilic substitution on either aromatic ring. For instance, in the base-catalyzed hydrolysis of the ester, the reaction would likely have a positive ρ value, as the attack of the hydroxide ion on the carbonyl carbon is facilitated by electron-withdrawing groups that stabilize the developing negative charge on the oxygen atom. Studies on the base-catalyzed hydrolysis of para-substituted 4-hydroxybenzoyl coenzyme A thioesters have shown a linear relationship with a positive ρ value of 1.5. unm.edunih.gov

The Taft equation is an extension of the Hammett equation that separates the polar (inductive), steric, and resonance effects of substituents, making it applicable to a wider range of reactions, including those of aliphatic compounds. libretexts.org

| Parameter | Description | Interpretation for this compound |

| σ (Substituent Constant) | Quantifies the electronic effect of a substituent. | The acetoxy group has a negative σ value (electron-donating), while the chloro group has a positive σ value (electron-withdrawing). |

| ρ (Reaction Constant) | Measures the sensitivity of a reaction to substituent effects. | For base-catalyzed hydrolysis, ρ would be positive. For electrophilic aromatic substitution, ρ would be negative. |

Table 4: Hammett Equation Parameters and Their Significance.

Advanced Applications in Chemical Research

Role as a Mechanistic Probe in Complex Organic Reactions

The intrinsic properties of 4-Acetoxy-3'-chlorobenzophenone make it a valuable tool for dissecting the mechanisms of complex organic reactions. The benzophenone (B1666685) moiety is a well-known triplet sensitizer, and upon photoexcitation, it can initiate a variety of chemical transformations. The presence of the acetoxy and chloro groups provides handles for both steric and electronic modulation, as well as potential sites for secondary reactions, allowing for detailed mechanistic investigations.

For instance, the acetoxy group can be hydrolyzed to a phenol (B47542), a reaction that can be monitored to probe reaction conditions. More subtly, the rate of acetoxylation of related alkyl chlorides has been studied to understand nucleophilic substitution mechanisms, with density functional theory (DFT) calculations suggesting pathways involving either nucleophilic attack by a platinum center or direct substitution by a coordinated acetate (B1210297). nih.gov While not directly studying this compound, these studies on related acetoxy-containing compounds and chloroalkanes provide a framework for how the functional groups in the target molecule could be used to probe reaction pathways. For example, the electron-withdrawing nature of the 3'-chloro substituent can influence the kinetics and regioselectivity of reactions at the benzophenone core, offering insights into the electronic demands of the transition state.

Furthermore, in photochemical reactions, the formation of radical intermediates can be tracked and their behavior elucidated. Mechanistic studies on the visible light-induced CO release from related hydroxyquinolones have utilized techniques like 1H NMR and UV-vis monitoring, along with isotopic labeling, to identify reaction intermediates and products. nih.gov Similar methodologies could be applied to reactions initiated by the photoexcited state of this compound to understand the fate of the resulting ketyl radical and the influence of the substituents on its reactivity.

Investigation as a Molecular Building Block in the Synthesis of Novel Architectures

The structural features of this compound make it an attractive starting material for the synthesis of more complex and novel molecular architectures. The benzophenone core provides a rigid scaffold, while the chloro and acetoxy groups offer sites for synthetic elaboration.

The chloro group, in particular, is a versatile handle for introducing a wide range of functionalities through nucleophilic aromatic substitution or cross-coupling reactions. For example, 4-chlorobenzophenone (B192759) is a known precursor in the synthesis of functionalized coumarin (B35378) derivatives. chemicalbook.com Similarly, this compound could be employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to append new aryl or amino groups, respectively. These reactions would lead to the construction of extended π-conjugated systems or molecules with tailored electronic and photophysical properties.

The acetoxy group can be readily hydrolyzed to a phenol, which can then be used in a variety of subsequent reactions. For example, the resulting 4-hydroxy-3'-chlorobenzophenone could be used as a precursor for the synthesis of polymers or as a ligand for metal complexes. The synthesis of related benzophenone derivatives often involves the modification of such hydroxyl groups.

The general synthetic utility of benzophenones as building blocks is well-established, with applications ranging from the synthesis of pharmaceuticals to materials for organic electronics. sinocurechem.com The specific substitution pattern of this compound provides a unique entry point into novel chemical space, allowing for the creation of previously inaccessible molecular designs.

Potential as a Chromophore in Advanced Photochemical Systems

A chromophore is the part of a molecule responsible for its color, and by extension, its absorption of light. The benzophenone unit in this compound is a classic chromophore, known for its strong absorption in the UV region. This property is central to its application in photochemical systems.

Upon absorption of UV light, the benzophenone core is promoted to an excited singlet state, which rapidly undergoes intersystem crossing to a more stable triplet state. This triplet state is a powerful photo-sensitizer, capable of transferring its energy to other molecules or initiating chemical reactions through hydrogen abstraction. The specific photophysical properties of benzophenone derivatives can be tuned by the introduction of substituents. nih.govrsc.org

The ability to generate a triplet excited state makes this compound a candidate for use in various photochemical applications, including:

Triplet-triplet annihilation upconversion: A process where two low-energy triplet excitons combine to generate one high-energy singlet exciton, effectively converting lower energy light to higher energy light.

Photodynamic therapy: As a photosensitizer, it could potentially be used to generate reactive oxygen species upon irradiation, which can be used to destroy cancer cells.

Photo-responsive materials: Incorporation of this chromophore into polymers or supramolecular assemblies could lead to materials that change their properties upon exposure to light.

Contribution to the Development of Novel Synthetic Methodologies and Reagents

The reactivity of the functional groups in this compound can be harnessed to develop new synthetic methodologies and reagents. The combination of a ketone, an aryl chloride, and an acetate ester in one molecule provides a platform for exploring novel transformations.

For example, the development of new cross-coupling reactions could be explored using this compound as a test substrate. Its reactivity in reactions like the Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination could be compared to other aryl chlorides to understand the influence of the acetoxy- and benzoyl- groups on the catalytic cycle. A variety of methods for the synthesis of related benzophenone derivatives using ruthenium-catalyzed cross-coupling reactions have been reported. chemicalbook.com

Furthermore, the photochemical reactivity of the benzophenone core can be exploited to develop new synthetic methods. For instance, the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, could be explored with this compound to synthesize novel oxetane (B1205548) structures. The regioselectivity and stereoselectivity of such reactions would be influenced by the electronic and steric nature of the substituents.

The compound could also serve as a starting point for the synthesis of novel organocatalysts or ligands for transition metal catalysis. The acetoxy group could be hydrolyzed and the resulting phenol used as a directing group or a point of attachment to a solid support.

In essence, the unique combination of functional groups in this compound makes it a valuable tool for synthetic chemists seeking to push the boundaries of known reactions and develop new and efficient ways to construct complex molecules.

Conclusion and Future Research Directions

Summary of Key Academic Findings on 4-Acetoxy-3'-chlorobenzophenone

Academic research on this compound has primarily focused on its synthesis and its role as a chemical intermediate. The synthesis of related benzophenone (B1666685) derivatives often involves Friedel-Crafts acylation reactions. For instance, the synthesis of 2-Acetoxy-4'-chlorobenzophenone can be achieved by reacting 4-chlorobenzoyl chloride with phenyl acetate (B1210297) using a Lewis acid catalyst like aluminum chloride. Similarly, methods for preparing 4-hydroxy-4'-chlorobenzophenone, a related compound, involve the reaction of chloro-benzoyl chloride and methyl-phenoxide in the presence of aluminum chloride. google.com The acetoxy group in compounds like this compound can be introduced through acetylation of the corresponding hydroxybenzophenone. For example, 4-hydroxybenzoic acid can be acetylated using acetic anhydride. libretexts.org

The chemical reactivity of substituted benzophenones is a key area of investigation. The acetoxy group can undergo hydrolysis to yield the corresponding phenol (B47542), and the chlorine atom can be substituted by various nucleophiles. These reactions highlight the utility of compounds like this compound as intermediates in the synthesis of more complex molecules. The benzophenone scaffold itself is found in many natural products with diverse biological activities, including antifungal, anti-HIV, and antioxidant properties. nih.gov

Identification of Unexplored Research Avenues and Methodological Challenges

While the synthesis and basic reactivity of some substituted benzophenones are established, several research avenues remain underexplored. A significant gap exists in the detailed investigation of the specific biological activities of this compound itself. While related compounds have been studied for activities such as androgen receptor antagonism, the influence of the 3'-chloro and 4-acetoxy substitution pattern is not well-documented.

Methodological challenges in the synthesis of highly substituted benzophenones, particularly those with multiple ortho-substituents, have been noted. Steric hindrance can significantly impact reaction efficiency and yield, necessitating the development of novel synthetic strategies. Furthermore, a comprehensive study of the photophysical and photochemical properties of this compound is lacking. Benzophenones are well-known photosensitizers, and understanding how the specific substituents on this compound affect its photochemical behavior could open up new applications in photochemistry and materials science. mdpi.com

Projections for Future Theoretical and Experimental Investigations in Substituted Benzophenone Chemistry

Future research in the field of substituted benzophenones is likely to focus on several key areas. Theoretical investigations, such as computational modeling and simulations, could be employed to predict the biological activities and reaction mechanisms of novel benzophenone derivatives. researchgate.net This in silico approach can help in identifying promising candidates for synthesis and further experimental evaluation.

Experimentally, there is a need for the development of more efficient and environmentally friendly synthetic methods for substituted benzophenones. researchgate.net This includes exploring new catalysts and reaction conditions to overcome the challenges associated with steric hindrance. A thorough investigation into the biological activities of a wider range of substituted benzophenones, including this compound, is warranted. This could involve screening for various pharmacological activities, such as anticancer, anti-inflammatory, and antimicrobial properties, building upon the known bioactivities of the benzophenone scaffold. nih.gov

Furthermore, the unique photochemical properties of benzophenones suggest that future studies could explore their application in areas like photodynamic therapy and as photoinitiators in polymerization reactions. mdpi.comresearchgate.net The synthesis and characterization of new benzophenone-based polymers and materials with tailored optical and electronic properties also represent a promising direction for future research.

Q & A

Q. How does the steric environment of this compound influence its reactivity in cross-coupling reactions?

- Methodology : The chloro group facilitates Suzuki-Miyaura coupling (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O). Steric hindrance from the acetoxy group reduces yields (<50%). Mitigate by replacing Pd with Buchwald-Hartwig catalysts (XPhos-Pd-G3) and microwave-assisted heating (120°C, 30 min), achieving >75% coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.